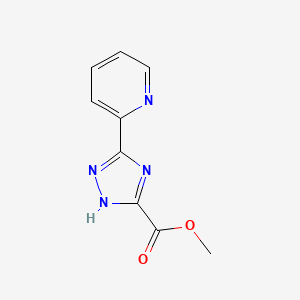

Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features a pyridine ring fused to a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by esterification to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with a suitable catalyst can be employed to achieve high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.

Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry for their biological activities.

Uniqueness

Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of both pyridine and triazole rings allows for diverse interactions with biological targets, making it a versatile compound in drug discovery and development .

Biological Activity

Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate (CAS: 1785759-17-2) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, including synthesis methods, biological assays, and potential therapeutic applications.

- Molecular Formula : C₈H₈N₄O₂

- Molecular Weight : 160.18 g/mol

- Structure : The compound features a triazole ring substituted with a pyridine moiety and a carboxylate group.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with triazole precursors. The synthesis pathway may include various steps such as cyclization and esterification to achieve the final product.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. In studies involving similar triazole derivatives:

- Compounds demonstrated moderate to high activity against Gram-positive and Gram-negative bacteria.

- Specific tests indicated that certain derivatives could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives is notable. In vitro studies have assessed their impact on cytokine release in human peripheral blood mononuclear cells (PBMCs):

- Compounds similar to this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- The most effective compounds in related studies showed a reduction in TNF-α production by approximately 44–60% at optimal concentrations .

Anticancer Activity

The anticancer properties of triazole derivatives have gained attention due to their potential to inhibit tumor cell proliferation:

- This compound has been suggested to possess antiproliferative effects against various cancer cell lines.

- Studies indicate that certain analogs exhibit cytotoxic effects on leukemia cell lines, suggesting a mechanism that may involve interference with nucleic acid synthesis or cell cycle regulation .

Case Studies and Research Findings

Properties

Molecular Formula |

C9H8N4O2 |

|---|---|

Molecular Weight |

204.19 g/mol |

IUPAC Name |

methyl 3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C9H8N4O2/c1-15-9(14)8-11-7(12-13-8)6-4-2-3-5-10-6/h2-5H,1H3,(H,11,12,13) |

InChI Key |

ZDFLSOZDSHRMMN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=NN1)C2=CC=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.